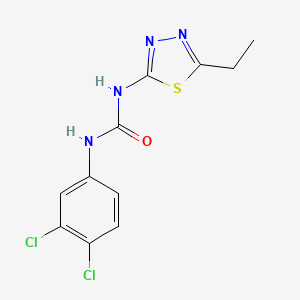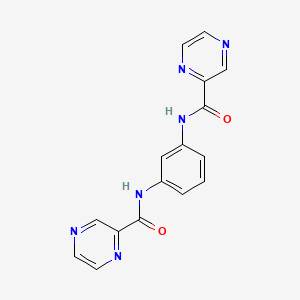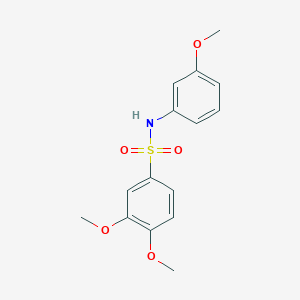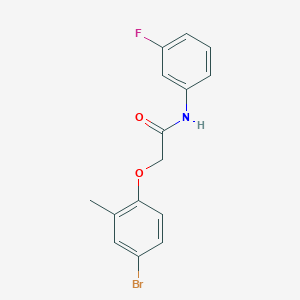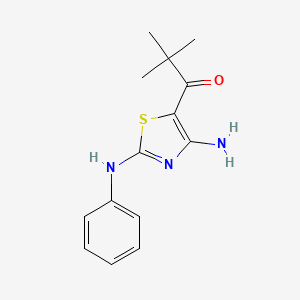
1-(4-amino-2-anilino-1,3-thiazol-5-yl)-2,2-dimethyl-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-amino-2-anilino-1,3-thiazol-5-yl)-2,2-dimethyl-1-propanone is a chemical compound that has gained significant attention in the field of scientific research. This compound is synthesized using a specific method and has various applications in scientific research.
Wirkmechanismus
The mechanism of action of 1-(4-amino-2-anilino-1,3-thiazol-5-yl)-2,2-dimethyl-1-propanone is not well understood. However, it is believed to inhibit the growth of cancer cells by interfering with their DNA synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have anticancer properties. It inhibits the growth of cancer cells and induces apoptosis, or programmed cell death. This compound has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(4-amino-2-anilino-1,3-thiazol-5-yl)-2,2-dimethyl-1-propanone in lab experiments include its high purity and quality, as well as its potential therapeutic applications. However, the limitations of using this compound in lab experiments include its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the use of 1-(4-amino-2-anilino-1,3-thiazol-5-yl)-2,2-dimethyl-1-propanone in scientific research. One direction is to further investigate its mechanism of action and its potential therapeutic applications. Another direction is to synthesize derivatives of this compound and test their biological activity. Additionally, this compound could be used in combination with other compounds to enhance its therapeutic effects.
In conclusion, this compound is a chemical compound with potential therapeutic applications. Its synthesis method yields high-quality and pure compound that has been shown to have anticancer, anti-inflammatory, and antioxidant properties. While there are limitations to its use in lab experiments, there are several future directions for its use in scientific research.
Synthesemethoden
The synthesis of 1-(4-amino-2-anilino-1,3-thiazol-5-yl)-2,2-dimethyl-1-propanone involves the condensation of 2,2-dimethyl-1-propanone with 4-amino-2-anilino-1,3-thiazole-5-carboxylic acid in the presence of a coupling agent. This method yields pure and high-quality this compound.
Wissenschaftliche Forschungsanwendungen
1-(4-amino-2-anilino-1,3-thiazol-5-yl)-2,2-dimethyl-1-propanone has various applications in scientific research. It is used in the development of new drugs, particularly in the treatment of cancer. This compound is also used in the synthesis of other compounds that have potential therapeutic applications.
Eigenschaften
IUPAC Name |
1-(4-amino-2-anilino-1,3-thiazol-5-yl)-2,2-dimethylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-14(2,3)11(18)10-12(15)17-13(19-10)16-9-7-5-4-6-8-9/h4-8H,15H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWOXOUOMPHDLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=C(N=C(S1)NC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]piperidine](/img/structure/B5876411.png)
![4,4'-(1,4-butanediyldinitrilo)bis(1,1,1-trifluoro-2,3-pentanedione) 3,3'-bis[(4-methylphenyl)hydrazone]](/img/structure/B5876418.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5876421.png)
![{4-[(4-methylbenzoyl)amino]phenoxy}acetic acid](/img/structure/B5876423.png)
